molecular formula C27H24ClNO5S3 B11034153 dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11034153
M. Wt: 574.1 g/mol
InChI Key: NKTXAMIPCRFEDI-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a chlorobenzoyl group, and dithiole carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the use of nickel-catalyzed three-component reactions, which are known for their efficiency and broad substrate applicability . The reaction conditions often require specific catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), and are carried out in environmentally benign solvents like water .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of transition metal catalysis, particularly nickel, is prevalent due to its ability to facilitate complex organic transformations under mild conditions .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of hydroquinoline compounds .

Scientific Research Applications

DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core and chlorobenzoyl group play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 2-[1-(2-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of a quinoline core with dithiole carboxylate moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24ClNO5S3

Molecular Weight

574.1 g/mol

IUPAC Name

dimethyl 2-[1-(2-chlorobenzoyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H24ClNO5S3/c1-13-11-16-18(12-14(13)2)29(23(30)15-9-7-8-10-17(15)28)27(3,4)22(35)19(16)26-36-20(24(31)33-5)21(37-26)25(32)34-6/h7-12H,1-6H3

InChI Key

NKTXAMIPCRFEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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